Enerisant
Overview
Description
Enerisant is a novel, potent, and selective histamine H3 receptor antagonist/inverse agonist. It is known for its ability to enhance the activity of histaminergic neurons in the brain, thereby promoting arousal and cognition 1-(4-{3-[(2R)-2-methylpyrrolidin-1-yl]propoxy}phenyl)-1H-pyrazol-4-ylmethanone monohydrochloride, has shown significant potential in preclinical studies for its wake-promoting and procognitive effects .
Preparation Methods
The synthesis of enerisant involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product . Industrial production methods for this compound are designed to be scalable and cost-effective, ensuring consistent quality and supply for research and potential therapeutic use.
Chemical Reactions Analysis
Enerisant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Enerisant has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study histamine H3 receptor interactions and signaling pathways.
Biology: Investigated for its effects on neurotransmitter release and neuronal activity.
Industry: Utilized in the development of new pharmacological agents targeting histamine receptors.
Mechanism of Action
Enerisant exerts its effects by binding to histamine H3 receptors, acting as an antagonist/inverse agonist. This binding inhibits the autoreceptor function of H3 receptors, leading to increased release of histamine, dopamine, and acetylcholine in the brain . These neurotransmitters play crucial roles in regulating wakefulness, cognition, and other central nervous system functions. The molecular targets and pathways involved include the histaminergic, dopaminergic, and cholinergic systems .
Comparison with Similar Compounds
Enerisant is unique compared to other histamine H3 receptor antagonists due to its high selectivity and potency. Similar compounds include:
Pitolisant: Another H3 receptor antagonist used for treating narcolepsy.
Thioperamide: A well-known H3 receptor antagonist used in research.
Ciproxifan: An H3 receptor antagonist with cognitive-enhancing properties. This compound stands out due to its favorable pharmacokinetic profile and its ability to promote both wakefulness and cognitive function at different dosage levels
Properties
CAS No. |
1152747-82-4 |
---|---|
Molecular Formula |
C22H30N4O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1 |
InChI Key |
IABXVJILZYNSTM-GOSISDBHSA-N |
SMILES |
O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4 |
Isomeric SMILES |
C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4 |
Canonical SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Enerisant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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